molecular formula C20H12F4N4O2 B2685859 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1251689-53-8

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2685859
CAS No.: 1251689-53-8
M. Wt: 416.336
InChI Key: YHOMVDCBRCCICZ-UHFFFAOYSA-N
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Description

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with cyano, fluorophenyl, and oxo groups, as well as an acetamide moiety linked to a trifluoromethylphenyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The cyano and fluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, a fluorophenyl halide can react with a cyano-substituted pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with 4-(trifluoromethyl)phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are typically employed under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential as a ligand for various biological targets, including enzymes and receptors. It could be used in the study of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic effects. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in the development of anti-inflammatory, anticancer, or antiviral agents.

Industry

Industrially, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The cyano and fluorophenyl groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group could improve metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-phenylacetamide
  • 2-(5-cyano-2-phenyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide stands out due to the presence of both cyano and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering enhanced potency and selectivity in its applications.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F4N4O2/c21-15-5-1-12(2-6-15)18-26-10-13(9-25)19(30)28(18)11-17(29)27-16-7-3-14(4-8-16)20(22,23)24/h1-8,10H,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOMVDCBRCCICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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